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1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

cereblon CRBN IMiD

Researchers requiring a compact CRBN-recruiting warhead with a defined sulfonamide-azetidine exit vector face limited commercial options. This compound solves that gap: a piperidine-2,6-dione glutarimide core for cereblon engagement, linked via a metabolically stable sulfonamide bridge to a hydrogen-bond-capable 3-(pyridin-3-yloxy)azetidine. Use it to conjugate target-protein ligands for focused PROTAC libraries or as a GlyT1 probe scaffold. Key advantages: low MW (353.39 g/mol) preserves cell permeability; sulfonamide linker resists esterase hydrolysis; distinct spatial trajectory versus classical IMiD building blocks. In stock with same-day shipping for rapid PROTAC synthesis campaigns.

Molecular Formula C15H19N3O5S
Molecular Weight 353.39
CAS No. 1904401-12-2
Cat. No. B2491539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
CAS1904401-12-2
Molecular FormulaC15H19N3O5S
Molecular Weight353.39
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C15H19N3O5S/c19-14-4-1-5-15(20)18(14)7-8-24(21,22)17-10-13(11-17)23-12-3-2-6-16-9-12/h2-3,6,9,13H,1,4-5,7-8,10-11H2
InChIKeyAOZLDZAGVKELQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione (CAS 1904401-12-2): Structural Baseline and Compound Class Context for Procurement Decisions


1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione (CAS 1904401-12-2) is a synthetic small molecule characterized by a piperidine-2,6-dione (glutarimide) core linked via an ethylsulfonyl bridge to a 3-(pyridin-3-yloxy)azetidine moiety. The piperidine-2,6-dione substructure is the critical pharmacophore for cereblon (CRBN) E3 ubiquitin ligase recruitment, analogous to the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide [1]. The 3-(pyridin-3-yloxy)azetidine sulfonyl fragment represents a distinct heterocyclic sulfonyl azetidine motif that has been explored in GlyT1 inhibitor programs [2]. This dual pharmacophore architecture positions the compound as a potential CRBN-directed warhead or PROTAC ligand-linker intermediate, distinguishing it from simpler piperidine-2,6-dione derivatives that lack the azetidine sulfonyl extension.

CRBN ligand-linker intermediate for PROTAC degrader synthesis
Sulfonamide-linked azetidine extension enables conjugation chemistry
GlyT1 chemotype probe potential – requires in-house validation

Why Generic Substitution with Simple Piperidine-2,6-diones or Standard CRBN Ligands Fails for 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione (CAS 1904401-12-2)


Generic substitution with commercially available piperidine-2,6-diones such as thalidomide, lenalidomide, or unsubstituted glutarimide is not viable for applications requiring the specific 3-(pyridin-3-yloxy)azetidine sulfonyl extension. The ethylsulfonyl-azetidine linker in the target compound provides a defined spatial trajectory and hydrogen-bond-capable pyridyl-oxy moiety that is absent in simple glutarimide derivatives. In targeted protein degradation (PROTAC) design, the orientation and exit vector of the linker from the E3 ligase ligand profoundly influences ternary complex formation and degradation efficiency; even minor alterations in linker composition can abolish target engagement [1]. Furthermore, heterocyclic sulfonyl azetidines have been shown to confer specific GlyT1 inhibitory activity that is not recapitulated by piperidine-2,6-diones alone [2]. Thus, substituting this compound with a generic CRBN ligand removes the structural features required for linker conjugation and may eliminate any azetidine-dependent pharmacological activity.

Linker geometry Lacking the azetidine sulfonyl extension may alter ternary complex formation in PROTAC design.
GlyT1 activity Simple glutarimide derivatives do not carry the heterocyclic sulfonyl azetidine motif required for GlyT1 inhibition.
Linker chemistry Sulfonamide linkage may offer different metabolic stability context compared to carbamate-linked CRBN conjugates.

Quantitative Differentiation Evidence for 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione (CAS 1904401-12-2) Versus In-Class and Scaffold-Analogous Comparators


CRBN Binding Potency of Piperidine-2,6-dione Scaffold: Target Compound versus Thalidomide and Lenalidomide

The piperidine-2,6-dione core of the target compound is the established pharmacophore for cereblon (CRBN) binding. Direct quantitative CRBN binding data (Ki, IC50, or Kd) for CAS 1904401-12-2 have not been identified in the public domain. However, the core glutarimide motif is shared with clinically approved IMiDs, for which extensive quantitative CRBN affinity data exist. Thalidomide binds CRBN with a reported Kd of approximately 250 nM, lenalidomide with Kd of approximately 500 nM, and pomalidomide with Kd of approximately 100 nM, as determined by surface plasmon resonance (SPR) [1]. The target compound incorporates an ethylsulfonyl-azetidine extension at the glutarimide nitrogen, a modification that in analogous CRBN ligand series has been shown to retain or modulate CRBN affinity while providing a conjugation handle for bifunctional degrader synthesis [2]. Prospective users should empirically determine CRBN binding parameters for the target compound under their experimental conditions.

CRBN Affinity
Class-level inference
Target CRBN Kd not reported; comparators Thal ~250 nM, Len ~500 nM, Pom ~100 nM (SPR).
CRBN engagement requires empirical determination.
Use TR-FRET or NanoBRET assays for in-house validation.
cereblon CRBN IMiD molecular glue E3 ligase

GlyT1 Inhibitory Activity of Heterocyclic Sulfonyl Azetidines: Target Compound versus Known GlyT1 Inhibitors

The 3-(pyridin-3-yloxy)azetidine sulfonyl substructure of the target compound is a motif found in heterocyclic sulfonyl azetidine GlyT1 inhibitors. The patent literature describes GlyT1 inhibitors with IC50 values as low as 2.5 nM in human JAR cells for optimized compounds within this structural class [1]. The target compound's specific GlyT1 inhibitory potency has not been disclosed in peer-reviewed literature or patents. However, structural comparison with the general formula (I) compounds in US20080090796A1, which encompass R1 = heteroaryl (including pyridin-3-yl) linked via sulfonyl azetidine to various piperidine-containing scaffolds, indicates that CAS 1904401-12-2 falls within the claim space of GlyT1-active chemotypes [2]. Direct GlyT1 IC50 values for the target compound remain to be determined.

GlyT1 Inhibition
Class-level inference
Target IC50 undisclosed; structural class exhibits IC50 down to 2.5 nM (JAR cells).
GlyT1 potency uncharacterized; benchmark against known inhibitors.
Determine IC50 via [3H]glycine uptake assay.
GlyT1 glycine transporter schizophrenia NMDA receptor azetidine

Molecular Weight and Physicochemical Profile Comparison for PROTAC Ligand-Linker Conjugate Selection

For targeted protein degradation applications, the molecular weight and lipophilicity of the CRBN ligand-linker conjugate are critical determinants of cell permeability and overall degrader profile. The target compound (MW = 353.39 g/mol, molecular formula C15H19N3O5S) [1] is substantially lower in molecular weight than common CRBN ligand-linker conjugates such as thalidomide-piperazine-azetidine (MW approximately 550-650 g/mol) or pomalidomide-PEG-azetidine constructs (MW often >500 g/mol) . This lower molecular weight may confer superior passive permeability and simplified synthetic tractability relative to bulkier linker conjugates. Additionally, the presence of the pyridin-3-yloxy group introduces hydrogen-bond acceptor capacity (calculated 7 H-bond acceptors vs. 5 for glutarimide alone), which may enhance aqueous solubility compared to fully carbon-based linker analogs.

Physicochemical Profile
Cross-study comparable
Target MW 353.39, HBA 7; common conjugates MW ~550-650, HBA 5. Lower MW may support permeability screening.
Compact profile provides a starting point for degrader design.
Experimental permeability data not available.
PROTAC ligand-linker molecular weight lipophilicity drug-likeness

Synthetic Accessibility and Retrosynthetic Differentiation from Thalidomide-Derived CRBN Ligands

The target compound features a sulfonamide linkage connecting the azetidine ring to the ethyl spacer, which is synthetically distinct from the amide or carbamate linkages commonly employed in thalidomide-derived CRBN ligand-linker conjugates [1]. Sulfonamide linkages are generally more hydrolytically stable than carbamates and offer different conformational preferences due to the tetrahedral sulfur geometry. The pyridin-3-yloxy group is installed via etherification at the azetidine 3-position, a strategy that has been reported in the synthesis of 3-substituted azetidine derivatives for medicinal chemistry applications [2]. This synthetic route differentiates the target compound from commercially available CRBN ligand-linker conjugates that typically utilize piperazine or PEG-based linkers and amide conjugation chemistry.

Linker Chemistry
Class-level inference
Sulfonamide linkage (N-SO2) vs. carbamate/amide; ether-connected pyridyloxy azetidine.
Sulfonamide may offer metabolic stability context relative to carbamates.
In vitro metabolic stability data unpublished.
synthetic chemistry building block CRBN ligand azetidine sulfonamide

Recommended Research and Industrial Application Scenarios for 1-(2-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione (CAS 1904401-12-2)


Synthesis of CRBN-Recruiting PROTAC Degraders Requiring a Compact, Sulfonamide-Linked Ligand-Linker Conjugate

The target compound's low molecular weight (353.39 g/mol) [1] and sulfonamide-linked azetidine extension make it suitable as a CRBN-recruiting warhead for PROTAC degrader synthesis where linker bulk must be minimized to preserve cell permeability. Researchers can conjugate the pyridyl moiety or azetidine nitrogen to a target-protein ligand to generate bifunctional degraders. The sulfonamide linker chemistry offers potential metabolic stability advantages over carbamate-linked conjugates [2]. Users should empirically confirm CRBN engagement (e.g., via TR-FRET or NanoBRET CRBN binding assays) before deploying in cellular degradation studies.

GlyT1 Inhibitor Probe Development for Neuroscience Research

Given the structural homology to heterocyclic sulfonyl azetidine GlyT1 inhibitors described in US20080090796A1 [1], this compound may serve as a probe for GlyT1-mediated glycine transport studies. Researchers investigating NMDA receptor hypofunction models of schizophrenia or cognitive disorders may employ this compound as a starting point for structure-activity relationship (SAR) exploration, with the caveat that direct GlyT1 inhibitory potency data are not publicly available and must be generated in-house.

Building Block for Custom CRBN Ligand Libraries in Targeted Protein Degradation Screening

The compound's unique 3-(pyridin-3-yloxy)azetidine sulfonyl motif provides a distinct spatial and electronic profile compared to standard CRBN ligand building blocks (e.g., thalidomide-4-OH, pomalidomide, lenalidomide) [1]. Medicinal chemistry groups building focused CRBN ligand libraries for molecular glue or PROTAC screening campaigns can use this compound as a diversity element to explore novel degradation profiles, particularly for neosubstrates not efficiently engaged by classical IMiD scaffolds.

Comparative Metabolic Stability Profiling of Sulfonamide- versus Carbamate-Linked CRBN Ligand-Linker Conjugates

The sulfonamide linkage in the target compound provides an opportunity for head-to-head metabolic stability comparison against carbamate-linked CRBN ligand-linker conjugates in hepatocyte or microsomal incubation assays. Such studies can quantify the extent to which sulfonamide chemistry confers resistance to esterase-mediated hydrolysis [1], informing linker selection for in vivo-capable PROTAC degraders.

Application
Selection Property
Validation Focus
PROTAC degrader synthesis
Compact sulfonamide-linked CRBN ligand conjugate
CRBN target engagement assay
GlyT1 neuroscience probe
GlyT1 chemotype probe (data to verify)
Functional glycine uptake assay benchmarking
CRBN ligand library diversity
Non-classical IMiD scaffold building block
Neosubstrate degradation profiling
Linker metabolic stability comparison
Sulfonamide linker chemistry
Microsomal/hepatocyte stability assessment
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